![molecular formula C19H22N6O B2355032 6-环丙基-3-[(1-{7H-吡咯并[2,3-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮 CAS No. 2176201-15-1](/img/structure/B2355032.png)
6-环丙基-3-[(1-{7H-吡咯并[2,3-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This compound is part of a larger class of compounds known as pyrrolo[2,3-d]pyrimidines . The molecular weight of this compound is 350.4 .
科学研究应用
Multi-Targeted Kinase Inhibitors
This compound has been identified as a potential multi-targeted kinase inhibitor . It has shown promising cytotoxic effects against different cancer cell lines . Notably, it exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests that it could be used in the treatment of various types of cancers.
Apoptosis Inducers
The compound has also been found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . This indicates its potential use in triggering programmed cell death in cancer cells.
Anticancer Activity
In vitro studies have shown that this compound has promising anticancer activity . It was found to be particularly active against MCF7, HePG2, and PACA2 cancer cell lines . This suggests its potential use in the development of new anticancer therapeutics.
Molecular Docking Studies
Molecular docking studies have indicated similar binding interactions between this compound and four enzymes, as observed with sunitinib . This highlights its potential as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Gene Expression Regulation
At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound could be used to regulate gene expression in cancer cells.
Cell Cycle Arrest
Compounds related to this one have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This indicates its potential use in controlling the growth of cancer cells.
Induction of Apoptotic Death
Some compounds in this series have been found to induce the apoptotic death of MCF7 cells . This suggests that the compound could be used to trigger cell death in cancer cells.
DNA Fragmentation
The percentage of fragmented DNA was increased significantly in treated MCF7 cells . This indicates that the compound could be used to cause DNA damage in cancer cells, thereby inhibiting their growth.
作用机制
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
属性
IUPAC Name |
6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMRZJMYNWMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。